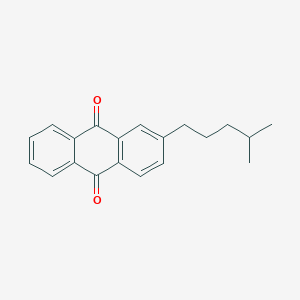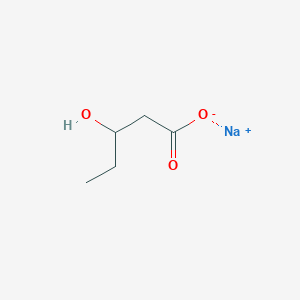
Sodium3-hydroxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxypentanoate can be synthesized through the neutralization of 3-hydroxypentanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid and base react to form the sodium salt and water:
CH3CH2CH(OH)CH2COOH+NaOH→CH3CH2CH(OH)CH2COONa+H2O
Industrial Production Methods: Industrial production of sodium 3-hydroxypentanoate may involve the fermentation of specific substrates using engineered microorganisms. These microorganisms can convert substrates like glucose into 3-hydroxypentanoic acid, which is then neutralized with sodium hydroxide to produce the sodium salt.
Types of Reactions:
Oxidation: Sodium 3-hydroxypentanoate can undergo oxidation to form 3-ketopentanoate.
Reduction: It can be reduced to form 3-hydroxypentanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 3-Ketopentanoate
Reduction: 3-Hydroxypentanol
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Sodium 3-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is studied for its role in metabolic pathways and as a potential energy source for cells.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which sodium 3-hydroxypentanoate exerts its effects involves its conversion into 3-hydroxypentanoic acid in the body. This acid can enter metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where it serves as an anaplerotic substrate, replenishing TCA cycle intermediates. This can enhance cellular energy production and support various metabolic functions.
Comparación Con Compuestos Similares
3-Hydroxybutanoate: Another beta-hydroxy acid with similar metabolic functions.
3-Hydroxyhexanoate: A longer-chain analog with similar chemical properties.
Uniqueness: Sodium 3-hydroxypentanoate is unique due to its specific chain length and hydroxyl group position, which confer distinct metabolic and chemical properties. Its ability to serve as an anaplerotic substrate in the TCA cycle distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C5H9NaO3 |
|---|---|
Peso molecular |
140.11 g/mol |
Nombre IUPAC |
sodium;3-hydroxypentanoate |
InChI |
InChI=1S/C5H10O3.Na/c1-2-4(6)3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
YRWWWDCHJALOOB-UHFFFAOYSA-M |
SMILES canónico |
CCC(CC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
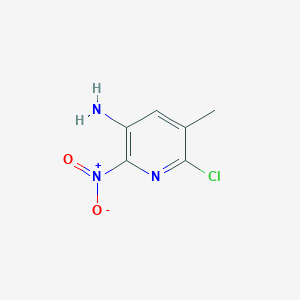
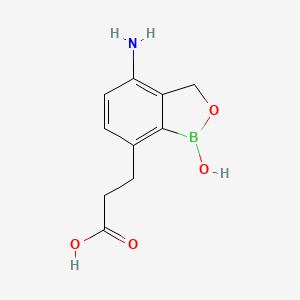
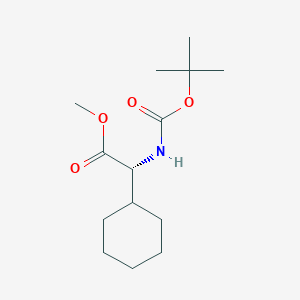

![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
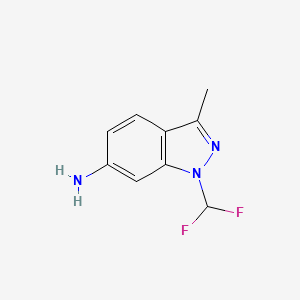
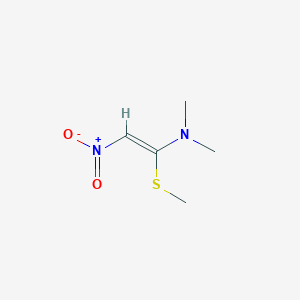
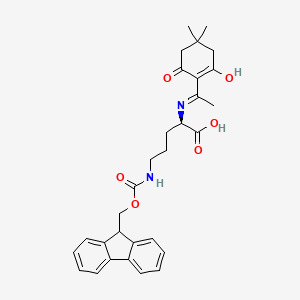


![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)

